molecular formula C9H6INO2 B8793032 6-Iodoisoquinoline-1,3(2h,4h)-dione CAS No. 501130-52-5

6-Iodoisoquinoline-1,3(2h,4h)-dione

Cat. No.: B8793032
CAS No.: 501130-52-5
M. Wt: 287.05 g/mol
InChI Key: DOFDUURUEYYBLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodoisoquinoline-1,3(2h,4h)-dione is a useful research compound. Its molecular formula is C9H6INO2 and its molecular weight is 287.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:
The compound is utilized as a precursor in the synthesis of various heterocyclic derivatives. Its unique structure allows for functionalization reactions that can lead to more complex molecules essential for drug development .

2. Biology:
Research indicates that 6-Iodoisoquinoline-1,3(2H,4H)-dione exhibits a range of biological activities, particularly antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and its potential as an enzyme inhibitor .

3. Medicine:
The compound is being investigated for its potential therapeutic applications, particularly as a lead compound in drug design targeting specific diseases such as cancer and viral infections. Its derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and other critical enzymes involved in disease progression .

4. Industry:
In industrial applications, this compound serves in the production of dyes and pigments due to its unique chemical structure.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against Gram-positive bacteria. For instance, it has shown minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .

Enzyme Inhibition

The compound has been identified as a potent inhibitor of cyclin-dependent kinase 4 (CDK4). In silico studies have suggested that structural modifications can enhance binding affinity and selectivity towards CDK4. The most effective analogs have exhibited IC50 values in the low micromolar range .

Structure-Activity Relationship (SAR)

A systematic SAR study has revealed how modifications at various positions of the isoquinoline core influence biological activity. For example, substituents at the N-position or C-position significantly affect binding affinity and inhibitory potency against target enzymes .

Case Studies

1. CDK Inhibition Study:
A series of isoquinoline-1,3-diones were synthesized to evaluate their ability to inhibit CDK4. The most potent compound demonstrated an IC50 value of 4.8 μM, indicating strong potential for therapeutic development targeting cell cycle regulation .

2. Antimicrobial Efficacy:
In comparative studies against standard antibiotics, this compound exhibited superior activity against MRSA biofilms compared to ciprofloxacin. The minimum biofilm inhibitory concentration (MBIC) was significantly lower than that of the control .

3. TDP2 Inhibition:
Research has identified this compound as a viable chemotype for selectively inhibiting tyrosyl DNA phosphodiesterase II (TDP2), an enzyme involved in DNA damage repair. The best-performing analogs exhibited IC50 values around 1.9 µM .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 6 serves as a reactive site for nucleophilic substitution, enabling structural diversification.

Reaction Type Reagents/Conditions Products Key Findings
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°CAryl/heteroaryl derivatives at position 6Enables introduction of aryl groups for enhanced biological activity .
SNAr (Aromatic Substitution)K₂CO₃, DMF, nucleophiles (e.g., amines, thiols)6-Substituted isoquinoline-dionesHigh regioselectivity due to electron-withdrawing dione groups .

Mechanistic Insight :

  • The electron-deficient aromatic ring facilitates nucleophilic attack at the para position to the iodine .

  • Suzuki coupling proceeds via oxidative addition of the C–I bond to palladium, followed by transmetallation and reductive elimination .

Oxidation and Reduction Reactions

The dione moiety and iodine atom participate in redox transformations.

Reaction Type Reagents/Conditions Products Applications
Reduction of DioneNaBH₄, MeOH1,3-Diol intermediatesPrecursors for polycyclic alkaloid analogs .
Iodine OxidationH₂O₂, AcOHIodoquinone derivativesEnhances electrophilicity for further reactions.

Key Observations :

  • Reduction of the dione to diol intermediates is reversible under acidic conditions .

  • Oxidation of iodine to hypervalent species (e.g., λ³-iodanes) enables C–H functionalization.

Radical-Mediated Reactions

The compound participates in radical cascades, particularly in synthesis protocols.

Reaction Type Conditions Outcome Yield
Oxidative Cross-CouplingTBHP (tert-butyl hydroperoxide), 60°CIsoquinoline-1,3-dione fused polycycles72–85%

Mechanism :

  • Initiation by TBHP generates alkoxyl radicals, abstracting hydrogen from the methacryloyl group .

  • Radical addition to the aromatic ring forms fused isoquinoline derivatives without metal catalysts .

Analytical Characterization

Post-reaction validation employs:

  • NMR : Confirms substitution patterns (e.g., loss of iodine signal at δ 7.2 ppm) .

  • HPLC-MS : Monitors reaction progress and purity (>95% for most derivatives) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Iodoisoquinoline-1,3(2H,4H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of iodinated isoquinoline derivatives typically involves halogenation at the 6-position using iodine and oxidizing agents. For example, analogous compounds like 6-(4-Fluorophenyl)-2-hydroxy-7-methoxyisoquinoline-1,3(2H,4H)-dione were synthesized via nucleophilic substitution or iodination under controlled temperatures (e.g., 60–80°C) in solvents like acetonitrile or dichloromethane . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 substrate-to-iodine) and inert atmospheres to prevent side reactions. Characterization via 1H^1H NMR (e.g., δ 7.69 ppm for aromatic protons) and HRMS ensures structural fidelity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Multi-dimensional NMR (e.g., 1H^1H, 13C^{13}C, and 2D experiments like COSY/HSQC) is critical for assigning aromatic and carbonyl signals. For example, 13C^{13}C NMR peaks at δ 166.9 ppm (C=O) and 161.9 ppm (C-I) confirm functional groups . IR spectroscopy identifies N-H stretches (~3200 cm1^{-1}) and carbonyl vibrations (~1700 cm1^{-1}) . X-ray crystallography, though less common, resolves crystal packing and hydrogen-bonding networks in analogs like 6-nitroquinazoline-2,4(1H,3H)-dione .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Stability data for related compounds (e.g., 2-hydroxyisoquinoline-1,3-dione) suggest storage at -20°C in powder form (3-year stability) or -80°C in DMSO (6-month stability). Avoid repeated freeze-thaw cycles. For in vivo studies, prepare fresh solutions using vehicles like 0.5% CMC Na (oral) or DMSO:Tween 80:saline (10:5:85 for injections) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for iodinated isoquinoline derivatives?

  • Methodological Answer : Contradictions between NMR (solution state) and X-ray (solid state) often arise from conformational flexibility. For example, tautomerism in 2-hydroxyisoquinoline-1,3-dione analogs can shift NMR peaks but is absent in crystal structures. Validate via variable-temperature NMR to detect dynamic processes and DFT calculations to model energetically favorable conformations .

Q. What factorial design approaches optimize reaction parameters for iodinated isoquinoline synthesis?

  • Methodological Answer : Use a 2k^k factorial design to test variables like temperature (60–100°C), solvent polarity (acetonitrile vs. DMF), and iodine equivalents (1–1.5). For example, a study on diiodohydroxyquinoline used response surface methodology (RSM) to maximize yield (82%) by balancing reagent ratios and reaction time . ANOVA identifies significant factors (e.g., temperature contributes 60% variance) .

Q. How can computational tools predict the pharmacological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to targets like topoisomerase II or β-amyloid. For analogs, QSAR models using descriptors like LogP (0.538) and tPSA (57.61 Å2^2) correlate with blood-brain barrier permeability . COMSOL Multiphysics integrates AI to simulate reaction kinetics and optimize process parameters .

Q. What strategies mitigate iodine displacement during functionalization of this compound?

  • Methodological Answer : Protect the iodine atom via coordination with Cu(I) or Pd(0) catalysts in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 6-iodoindole-3-carbaldehyde derivatives were stabilized using Pd(PPh3_3)4_4 and arylboronic acids under inert conditions . Monitor reaction progress via TLC (Rf_f ~0.5 in ethyl acetate/hexane) and LC-MS to detect byproducts .

Properties

CAS No.

501130-52-5

Molecular Formula

C9H6INO2

Molecular Weight

287.05 g/mol

IUPAC Name

6-iodo-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C9H6INO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)

InChI Key

DOFDUURUEYYBLT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)I)C(=O)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An amount of 6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline (15.0 g, 32.0 mmol) in 100 mL of anhydrous tetrahydrofuran is cooled to −78° C. and then 47 mL (80.0 mmol) of tert-butyllithium (1.7 M in pentane) is added slowly with stirring. After stirring at this temperature for 2 hr, 12.0 g (48 mmol) of fresh iodine crystal is quickly add into the mixture, and stirred at this temperature for additional 5 h. The dry-ice bath is removed, and the reaction mixture is allowed to warm up to room temperature and stirred over weekend. Evaporating the brown solution yielded brown oil. The reaction mixture is acidified with 48 mL of 2 M HCl solution and stirred at room temperature for 1 h. The mixture is filtered to give light tan solid. The solid is dissolved in hot DMSO, then 20% MeOH/H2O solution is added to give a precipitate. The precipitate is collected and washed successively with water, methanol, ether and hexane to afford 5.1 g (55.6% yield) of off-white solid: MS (ESI) m/z 286.08 (M−H)−1
Name
6-bromo-1,3-bis{[tert-butyl(dimethyl)silyl]oxy}isoquinoline
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
48 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
55.6%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.